N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
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Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure combines a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine derivative, which contributes to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on various research studies.
Structural Characteristics
The compound is characterized by the following structural features:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Isoxazole ring : Associated with various pharmacological effects including anti-inflammatory and analgesic properties.
- Pyridine derivative : Often enhances the solubility and bioavailability of compounds.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅N₃O₂S |
Molecular Weight | 299.36 g/mol |
CAS Number | 895422-40-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde.
- Introduction of Dimethyl Groups : Methylation reactions using methyl iodide or similar reagents are employed.
- Attachment of Pyridine Derivative : Nucleophilic substitution reactions facilitate the introduction of the pyridine moiety.
- Formation of Isoxazole Ring : This can be accomplished through cyclization reactions involving appropriate precursors.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- A study evaluated benzothiazole derivatives that induced apoptosis in cancer cell lines by activating procaspase pathways . The presence of the benzothiazole moiety was crucial for this activity.
The mechanisms by which this compound exerts its biological effects include:
- Caspase Activation : Similar compounds have been shown to activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells .
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, although detailed studies on this compound are still needed.
Other Biological Activities
In addition to anticancer properties, compounds containing similar functional groups have demonstrated:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains.
Cytotoxicity Studies
Cytotoxicity testing on cell lines such as A549 (lung cancer) and MCF7 (breast cancer) has been performed to assess the therapeutic potential of similar compounds . Results indicated that certain derivatives exhibited significant cytotoxic effects at specific concentrations.
Case Study 1: Anticancer Evaluation
In a recent study, a series of benzothiazole derivatives were evaluated for their anticancer activity against U937 and MCF7 cell lines. Compounds with structural similarities to our target compound showed significant selectivity and potency in inducing apoptosis .
Case Study 2: Mechanistic Insights
Further investigations revealed that these compounds could inhibit tumor growth by modulating apoptotic pathways, underscoring the importance of functional group interactions in their mechanism .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-8-13(2)18-16(9-12)22-20(27-18)24(11-15-6-4-5-7-21-15)19(25)17-10-14(3)23-26-17/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUOAINJACEWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.